molecular formula C12H21N3O3 B15326826 Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B15326826
M. Wt: 255.31 g/mol
InChI Key: VFEZVVJFIDCLSQ-UHFFFAOYSA-N
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Description

Tert-butyl2-amino-3-oxa-1,8-diazaspiro[45]dec-1-ene-8-carboxylate is a heterocyclic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structure and potential biological activity.

    Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: Researchers use it to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate is unique due to its specific spiro structure and the presence of both amino and oxa groups. This combination of functional groups and structural features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(16)15-6-4-12(5-7-15)8-17-9(13)14-12/h4-8H2,1-3H3,(H2,13,14)

InChI Key

VFEZVVJFIDCLSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC(=N2)N

Origin of Product

United States

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